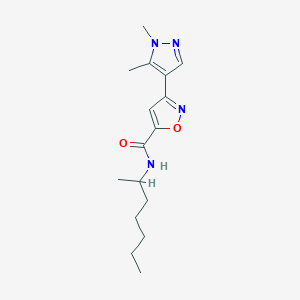
4-chloro-N-(pentafluorophenyl)benzamide
Übersicht
Beschreibung
4-chloro-N-(pentafluorophenyl)benzamide is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as DMSO and methanol. This compound is also known as CFTR(inh)-172, and it is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. CFTR is a protein that is involved in the transport of chloride ions across cell membranes, and its dysfunction is associated with the development of cystic fibrosis.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(pentafluorophenyl)benzamide involves its binding to the CFTR channel and inhibiting its function. This leads to a decrease in the transport of chloride ions across cell membranes, which can have significant effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of CFTR channels. This can lead to changes in the concentration of chloride ions in cells, which can affect various physiological processes such as cell volume regulation, fluid secretion, and ion transport. This compound has also been shown to affect the activity of other ion channels, such as calcium channels and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-chloro-N-(pentafluorophenyl)benzamide in lab experiments is its high potency and selectivity for CFTR channels. This makes it a valuable tool for studying the function of these channels in various physiological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. It is also important to note that the effects of this compound on other ion channels and physiological processes need to be carefully considered when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(pentafluorophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CFTR channels, which could lead to new therapeutic approaches for cystic fibrosis and other diseases associated with CFTR dysfunction. Another area of research is the investigation of the effects of this compound on other ion channels and physiological processes, which could provide new insights into the role of CFTR in various physiological systems. Finally, the use of this compound in combination with other drugs or therapies could lead to new treatment strategies for cystic fibrosis and other diseases.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(pentafluorophenyl)benzamide has been extensively used in scientific research as a tool to study the function of CFTR channels. It has been shown to be a potent and selective inhibitor of CFTR channels, and its use has led to significant advances in our understanding of the role of CFTR in various physiological processes. This compound has been used in studies of the respiratory, digestive, and reproductive systems, as well as in studies of the nervous system and cancer.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,3,4,5,6-pentafluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF5NO/c14-6-3-1-5(2-4-6)13(21)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGBFZLIIJQGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]morpholine](/img/structure/B4655982.png)


![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxamide](/img/structure/B4655997.png)
![N-(2,6-diethylphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656000.png)
![1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4656005.png)
![methyl 4-{[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B4656018.png)
![[4-(3-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinyl]methanol](/img/structure/B4656025.png)

![N-{[benzyl(2-cyanoethyl)amino]carbonothioyl}benzamide](/img/structure/B4656034.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4656037.png)
![2-imino-5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-3-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B4656047.png)
![N-benzyl-N-[(5-methyl-2-furyl)methyl]-1-butanamine](/img/structure/B4656069.png)
![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4656085.png)